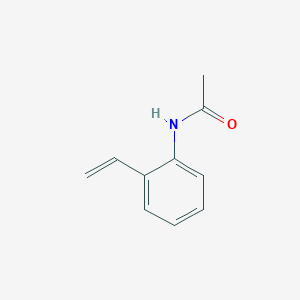
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate is a biologically active form of folate, a water-soluble B vitamin. It plays a crucial role in various biochemical processes, including DNA synthesis, repair, and methylation. This compound is essential for proper cell division and is particularly important during periods of rapid growth, such as pregnancy and infancy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate typically involves the reduction of folic acid or its derivatives. One common method is the catalytic hydrogenation of folic acid using a palladium catalyst under mild conditions. Another approach involves the use of chemical reducing agents such as sodium borohydride in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound often employs fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form 5,10-methylenetetrahydrofolic acid.
Reduction: It can be reduced to tetrahydrofolic acid.
Substitution: It can participate in substitution reactions where the methyl group is transferred to other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Methyl transfer reactions often involve enzymes such as methionine synthase.
Major Products
Oxidation: 5,10-Methylenetetrahydrofolic acid.
Reduction: Tetrahydrofolic acid.
Substitution: Various methylated compounds, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a critical role in cellular metabolism and is used in studies related to cell growth and division.
Medicine: It is used in the treatment of folate deficiency and related disorders. It is also being investigated for its potential role in preventing neural tube defects during pregnancy.
Industry: It is used in the fortification of foods and dietary supplements to ensure adequate folate intake.
Wirkmechanismus
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate functions as a coenzyme in various biochemical reactions. It donates methyl groups in the methylation of homocysteine to methionine, a reaction catalyzed by the enzyme methionine synthase. This process is crucial for DNA synthesis and repair, as well as for the regulation of gene expression through DNA methylation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6R)-5,10-Methylenetetrahydrofolic acid: Another biologically active form of folate involved in similar biochemical processes.
Tetrahydrofolic acid: The fully reduced form of folic acid, which serves as a precursor to 5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate.
Folic acid: The synthetic form of folate, which is converted to this compound in the body.
Uniqueness
This compound is unique in its ability to directly participate in methylation reactions, making it a critical component in the regulation of gene expression and DNA synthesis. Its stability and bioavailability also make it a preferred form of folate for therapeutic and nutritional applications.
Eigenschaften
Molekularformel |
C20H25N7O6 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13+/m1/s1 |
InChI-Schlüssel |
ZNOVTXRBGFNYRX-OLZOCXBDSA-N |
Isomerische SMILES |
CN1[C@@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE](/img/structure/B8512448.png)


![1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide](/img/structure/B8512460.png)


![4-(Aminocarbonyl)-2-chloro-3-[(1-cyclopropylethyl)amino]benzoic acid](/img/structure/B8512485.png)


![1-[3-(m-Methylphenyl)propyl]piperazine](/img/structure/B8512520.png)
